2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Medicinal Chemistry ADME Prediction Isomer Differentiation

The compound 2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone (C₁₉H₁₇ClN₂O, MW 324.8 g/mol) is a synthetic small-molecule featuring a tetrahydro-γ-carboline (pyrido[4,3-b]indole) core N-acylated with a 2-chlorophenylacetyl moiety. This scaffold places it within a class of heterocycles actively investigated for modulation of histamine receptors and other CNS targets, as evidenced by patent filings describing pyrido[4,3-b]indoles for cognitive, psychotic, and neurotransmitter-mediated disorders.

Molecular Formula C19H17ClN2O
Molecular Weight 324.8 g/mol
Cat. No. B12194420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
Molecular FormulaC19H17ClN2O
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1NC3=CC=CC=C23)C(=O)CC4=CC=CC=C4Cl
InChIInChI=1S/C19H17ClN2O/c20-16-7-3-1-5-13(16)11-19(23)22-10-9-18-15(12-22)14-6-2-4-8-17(14)21-18/h1-8,21H,9-12H2
InChIKeyPCQIVFUAZWQGAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Core Structural Identity and Physicochemical Profile


The compound 2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone (C₁₉H₁₇ClN₂O, MW 324.8 g/mol) is a synthetic small-molecule featuring a tetrahydro-γ-carboline (pyrido[4,3-b]indole) core N-acylated with a 2-chlorophenylacetyl moiety . This scaffold places it within a class of heterocycles actively investigated for modulation of histamine receptors and other CNS targets, as evidenced by patent filings describing pyrido[4,3-b]indoles for cognitive, psychotic, and neurotransmitter-mediated disorders [1]. The ortho-chlorophenyl substitution pattern distinguishes it from its para-chloro positional isomer and other closely related analogs, creating the potential for differential target engagement and pharmacokinetic behavior that cannot be assumed from class-level properties alone.

Why the 2-(2-Chlorophenyl) Isomer Cannot Be Casually Substituted by Generic Pyridoindole Analogs in Scientific Procurement


Although numerous pyrido[4,3-b]indole derivatives share the same tetrahydro-γ-carboline core, the position of the chlorine substituent on the phenylacetyl group critically influences molecular recognition. The target compound bears an ortho-chlorine, whereas the most readily available commercial analog—2-(4-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone—carries the chlorine in the para position . In closely related G protein-coupled receptor ligand series, even a single halogen positional shift can alter ligand-receptor binding poses, functional selectivity, and metabolic stability [1]. Consequently, procurement specifications that treat these positional isomers as interchangeable risk introducing uncontrolled variables into biological assays, confounding SAR interpretation, and wasting screening resources.

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone Versus Closest Analogs


Ortho-vs-Para Chloro Substitution: Physicochemical and Predicted Pharmacokinetic Differentiation

The target compound's ortho-chloro substitution produces a predicted LogP (ACD/LogP) of 3.86, whereas the para-chloro isomer is computationally predicted to exhibit a subtly different lipophilicity profile due to altered dipole alignment and steric shielding of the carbonyl group . Measured LogP or chromatographic hydrophobicity index (CHI) data for the para isomer has not been publicly disclosed under identical experimental conditions, so this comparison remains at the class-level inference and in silico prediction tier. The ortho-chlorine also introduces steric hindrance adjacent to the ethanone linker, which may differentially affect metabolic N-dealkylation rates compared to the para isomer based on precedent in related arylacetyl-tetrahydro-γ-carboline series [1].

Medicinal Chemistry ADME Prediction Isomer Differentiation

Histamine Receptor Modulation Potential: Class-Level Target Engagement Context

Pyrido[4,3-b]indoles are explicitly claimed in US Patent US20150005322 as modulators of histamine receptors, with potential utility in cognitive disorders, psychotic disorders, and neurotransmitter-mediated disorders [1]. The patent describes generic structures encompassing the target compound's scaffold. However, no receptor binding affinity (Ki), functional activity (EC₅₀ or IC₅₀), or selectivity data for the specific ortho-chlorophenyl compound against defined histamine receptor subtypes (H₁, H₂, H₃, H₄) or any other molecular target has been identified in public literature or databases. Without such data, the compound's quantitative differentiation from other pyridoindole analogs for histamine receptor modulation remains uncharacterized.

Histamine Receptor CNS Pharmacology Pyridoindole

Predicted Physicochemical and Drug-Likeness Parameters Versus the 4-Chloro Isomer

Computational predictions for the target compound indicate a topological polar surface area (TPSA) of 36 Ų, zero Rule-of-5 violations, and a predicted aqueous solubility (LogS) and BCF consistent with moderate oral bioavailability potential . The para-chloro isomer (InChIKey: VOCSMROTJQGWJQ-UHFFFAOYSA-N) shares an identical molecular formula and heavy-atom count, meaning its TPSA is identical when computed by the same algorithm; differentiation arises only from the 3D conformational ensemble and electronic distribution imparted by the ortho vs. para chlorine position. The predicted boiling point (562.5 ± 50.0 °C) and flash point (294.0 ± 30.1 °C) for the target compound serve as practical quality control and handling reference values but do not constitute biological differentiation evidence.

Drug-likeness Physicochemical Properties Isomer Comparison

Evidence-Grounded Research and Procurement Application Scenarios for 2-(2-Chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone


Chemical Probe for Histamine Receptor SAR Studies Requiring Ortho-Chloro Phenylacetyl Topology

Research groups exploring structure-activity relationships of pyrido[4,3-b]indole-based histamine receptor modulators may procure this compound to interrogate the effect of ortho-chlorine substitution on receptor binding and functional activity, directly comparing it with the para-chloro isomer and other phenylacetyl variants. The patent landscape [1] establishes the therapeutic relevance of this scaffold class, though researchers should generate de novo pharmacological profiling data to confirm target engagement.

Negative Control or Inactive Comparator for Para-Chloro Lead Series

If the para-chloro analog demonstrates potent activity in a given assay, the ortho-chloro compound can serve as a positional isomer control to verify that activity is sensitive to chlorine position, thereby strengthening the SAR interpretation and ruling out non-specific hydrophobic effects.

Computational Chemistry Benchmarking: Ortho-Substituent Conformational Analysis

The ortho-chlorine's steric proximity to the ethanone carbonyl creates a restricted rotational profile around the aryl-CH₂ bond, making this compound a useful test case for validating conformational sampling algorithms, DFT-based torsional energy scans, and pharmacophore elucidation tools .

Analytical Reference Standard for Isomer-Specific Chromatographic Method Development

Given the identical molecular formula of the ortho- and para-chloro isomers, chromatographic separation (HPLC, UPLC, or SFC) requires careful method optimization. This compound can serve as a reference standard for developing and validating isomer-specific purity methods , ensuring that synthetic batches are free of positional isomer contamination.

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